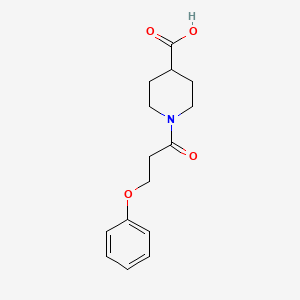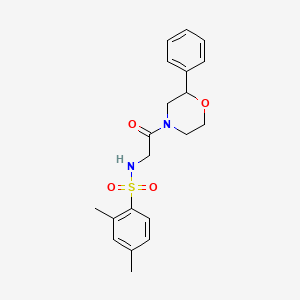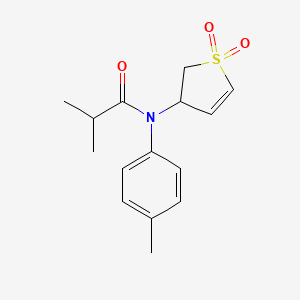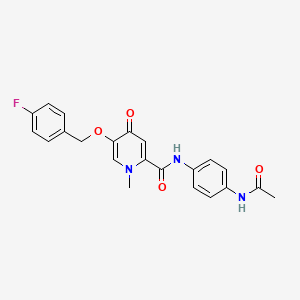
1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid is a member of piperidines and a carboxylic acid . It has a molecular formula of C15H19NO3 and a molecular weight of 261.32 g/mol .
Molecular Structure Analysis
The compound has a complex structure with a piperidine ring attached to a carboxylic acid group and a phenylpropanoyl group . The InChI string representation of the molecule isInChI=1S/C15H19NO3/c17-14(7-6-12-4-2-1-3-5-12)16-10-8-13(9-11-16)15(18)19/h1-5,13H,6-11H2,(H,18,19) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.32 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 4 . The topological polar surface area is 57.6 Ų .科学的研究の応用
Antioxidant and Biological Activities
Phenolic compounds like Chlorogenic Acid (CGA) and Caffeic Acid (CA) have been studied extensively for their antioxidant, anti-inflammatory, hepatoprotective, cardioprotective, and neuroprotective properties. These compounds are found naturally in green coffee extracts, tea, and various fruits and vegetables. Research suggests that CGA can modulate lipid metabolism and glucose, offering therapeutic roles in managing hepatic steatosis, cardiovascular diseases, diabetes, and obesity. Furthermore, CGA demonstrates hepatoprotective effects, potentially acting as a natural safeguard food additive to replace synthetic antibiotics (Naveed et al., 2018).
Anticancer Potentials
Cinnamic acid derivatives, sharing a core structural motif with the compound of interest, have received attention for their anticancer potentials. These derivatives exhibit traditional and synthetic antitumor properties due to the 3-phenyl acrylic acid functionality, which offers reactive sites for chemical modification. The anticancer potential of these compounds has been underutilized, prompting a call for further research to optimize their biological and pharmacological effects (De et al., 2011).
Neuroprotective and Metabolic Effects
Polyphenols, including caffeic acid and its derivatives, have demonstrated significant benefits in neurodegenerative disorders and metabolic syndrome. These compounds influence neuronal survival, growth, proliferation, and differentiation through various signaling pathways. The modulation of neurotrophic signaling pathways by polyphenols has been highlighted as a potential avenue for the treatment of Alzheimer’s, Parkinson’s disease, and other neurodegenerative conditions (Moosavi et al., 2015).
Industrial and Biotechnological Applications
Laccases, enzymes that can oxidize phenolic and non-phenolic lignin-related compounds, have applications in detoxifying industrial effluents, medical diagnostics, bioremediation, water purification, and the manufacture of anti-cancer drugs. These enzymes' ability to interact with phenolic compounds underscores the importance of understanding the chemical nature and potential applications of phenolic structures like 1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid in various fields (Couto & Herrera, 2006).
Safety and Hazards
特性
IUPAC Name |
1-(3-phenoxypropanoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(8-11-20-13-4-2-1-3-5-13)16-9-6-12(7-10-16)15(18)19/h1-5,12H,6-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMLELDJZKYDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2598827.png)


![5-Methyl-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2598832.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2598833.png)
![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2598834.png)

![4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598837.png)
![9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid](/img/structure/B2598838.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2598842.png)

![Methyl 3-{[(2,3-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2598847.png)